molecular formula C21H30O3 B1239055 Furospongin-1 CAS No. 35075-74-2

Furospongin-1

Cat. No.: B1239055
CAS No.: 35075-74-2
M. Wt: 330.5 g/mol
InChI Key: SFDYMPBPKHWFDV-MQPQBDNESA-N
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Description

Furospongin-1 is a C-21 furanoterpene isolated from marine sponges of the Spongia genus, particularly Spongia officinalis and Hippospongia communis . Structurally, it features two furan rings, a hydroxyl group at C-11, and a trans-double bond at C7-C8 (Figure 1). Its absolute configuration was historically debated but was resolved via stereoselective synthesis using D-mannose-derived chiral building blocks, confirming the (11R,13S) configuration . This compound exhibits broad-spectrum bioactivity, including cytotoxicity against tumor cells, antiviral activity against herpes simplex virus (HSV), and antiprotozoal effects against Trypanosoma brucei rhodesiense, Leishmania donovani, and Plasmodium falciparum .

Properties

CAS No.

35075-74-2

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(E,6R,8S)-1,11-bis(furan-3-yl)-4,8-dimethylundec-3-en-6-ol

InChI

InChI=1S/C21H30O3/c1-17(5-3-7-19-9-11-23-15-19)13-21(22)14-18(2)6-4-8-20-10-12-24-16-20/h5,9-12,15-16,18,21-22H,3-4,6-8,13-14H2,1-2H3/b17-5+/t18-,21-/m0/s1

InChI Key

SFDYMPBPKHWFDV-MQPQBDNESA-N

SMILES

CC(CCCC1=COC=C1)CC(CC(=CCCC2=COC=C2)C)O

Isomeric SMILES

C[C@@H](CCCC1=COC=C1)C[C@H](C/C(=C/CCC2=COC=C2)/C)O

Canonical SMILES

CC(CCCC1=COC=C1)CC(CC(=CCCC2=COC=C2)C)O

Synonyms

furospongin 1
furospongin-1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Furospongin-1 belongs to a family of furanoterpenes with structural and functional diversity. Below is a comparative analysis of key analogs:

Structural Analogues

Compound Source Structural Features Key Bioactivity
This compound Spongia officinalis C-21 furanoterpene, (11R,13S) configuration, two furan rings, C7-C8 trans-double bond Antiprotozoal (IC₅₀: 0.43–1.5 µg/mL), cytotoxic (selective)
Dihydrofurospongin-2 Phyllospongia foliascens Saturated furan ring, lacks C7-C8 double bond Moderate antiparasitic activity; lower cytotoxicity compared to this compound
Demethylfurospongin-4 Spongia officinalis C-21 furanoterpene, missing methyl group at C-12 Antiprotozoal (IC₅₀: 0.6–2.0 µg/mL), reduced cytotoxicity
Furospongin-4 Spongia officinalis Additional hydroxylation at C-14 Enhanced solubility but weaker antiparasitic activity
Spongialactam A Spongia officinalis Glycinyl lactam moiety, modified furan core Inhibits ubiquitin transferases; distinct from this compound’s antiviral effects

Functional Analogues

  • This compound vs. Furospongenone: Both are C-21 furanoterpenes, but furospongenone’s ketone group at C-10 enhances its anti-inflammatory activity, unlike this compound’s antiprotozoal focus .
  • This compound vs.

Key Structural Determinants of Bioactivity

Furan Rings : Essential for antiparasitic activity. Removal (e.g., dihydrofurospongin-2) reduces potency .

C7-C8 Double Bond : The trans-configuration in this compound enhances membrane permeability, critical for intracellular protozoan targeting .

Hydroxylation : Demethylation (demethylfurospongin-4) improves selectivity against T. brucei but reduces cytotoxicity .

Research Findings and Challenges

  • Synthetic Accessibility: this compound’s complex stereochemistry complicates synthesis. Tan et al. (2016) achieved enantioselective synthesis via D-mannose derivatives, enabling structure-activity studies .
  • Ecological Variability: Metabolomic profiling of Spongia officinalis revealed spatial and temporal variability in furanoterpene production, impacting compound availability .
  • Analytical Challenges : LC-MS/MS and molecular networking aid in dereplication, but structural ambiguities (e.g., hydroxyl positioning) persist without NMR validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furospongin-1
Reactant of Route 2
Furospongin-1

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